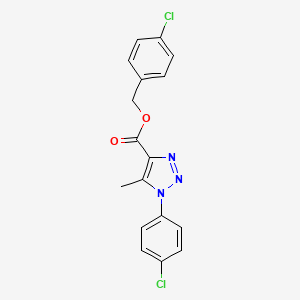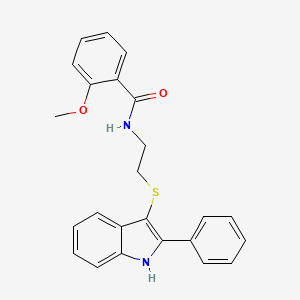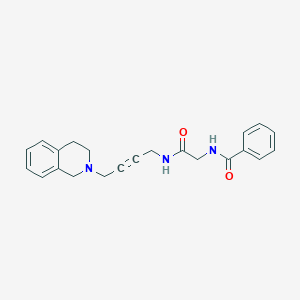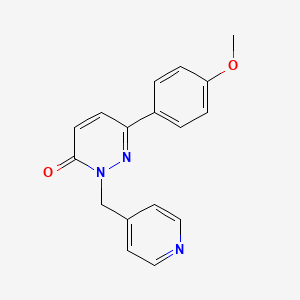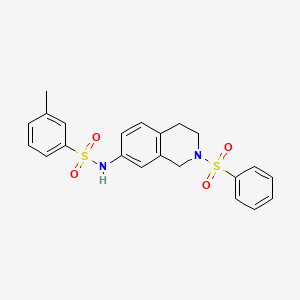
2-(4-Fluorophenyl)-5-(1-(pyridin-3-ylsulfonyl)piperidin-4-yl)-1,3,4-oxadiazole
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
The compound “2-(4-Fluorophenyl)-5-(1-(pyridin-3-ylsulfonyl)piperidin-4-yl)-1,3,4-oxadiazole” is a complex organic molecule that contains several functional groups, including a fluorophenyl group, a pyridinylsulfonyl group, a piperidinyl group, and an oxadiazole ring .
Molecular Structure Analysis
The molecular structure of this compound would be determined by the arrangement of its atoms and the bonds between them. The presence of the oxadiazole ring, a heterocyclic ring containing two nitrogen atoms and one oxygen atom, is likely to be a key feature of its structure .Chemical Reactions Analysis
The reactivity of this compound would be influenced by its functional groups. For example, the oxadiazole ring is generally considered to be stable and unreactive, while the sulfonyl group could potentially undergo a variety of reactions .Physical And Chemical Properties Analysis
The physical and chemical properties of this compound would be influenced by its molecular structure. For example, the presence of the fluorophenyl group could increase its lipophilicity, potentially affecting its solubility and distribution in biological systems .Wissenschaftliche Forschungsanwendungen
Synthesis and Biological Evaluation
Compounds with a 1,3,4-oxadiazole structure, including derivatives similar to 2-(4-Fluorophenyl)-5-(1-(pyridin-3-ylsulfonyl)piperidin-4-yl)-1,3,4-oxadiazole, have been synthesized and evaluated for their biological activities. These compounds are synthesized through a series of steps involving organic acids, esters, hydrazides, and thiols, and are characterized using modern spectroscopic techniques. Biological screening of these compounds has shown notable activities against enzymes like butyrylcholinesterase (BChE), and molecular docking studies have been conducted to determine their binding affinity and orientation in protein active sites (Khalid et al., 2016).
Antibacterial Properties
Research on N-substituted derivatives of similar 1,3,4-oxadiazole compounds has demonstrated their antimicrobial properties. These compounds, synthesized through multiple steps, have been screened against various bacterial strains, including both Gram-negative and Gram-positive bacteria, and have exhibited moderate to significant antibacterial activity (Khalid et al., 2016).
Anticancer Potential
Amine derivatives of 1,3,4-oxadiazole compounds, related to the structure , have been synthesized and screened for their anticancer activity against various human cancer cell lines. These compounds, characterized through spectroscopic methods, have shown cytotoxic effects against specific cell lines, with certain compounds demonstrating particularly high cytotoxicity (Vinayak et al., 2017).
Herbicidal Activity
Research on oxadiazole compounds with similar structures has also explored their potential as herbicides. These compounds have shown moderate to high herbicidal activity against various weeds at certain concentrations, indicating their utility in agricultural applications (Tajik & Dadras, 2011).
Safety And Hazards
Zukünftige Richtungen
Eigenschaften
IUPAC Name |
2-(4-fluorophenyl)-5-(1-pyridin-3-ylsulfonylpiperidin-4-yl)-1,3,4-oxadiazole |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H17FN4O3S/c19-15-5-3-13(4-6-15)17-21-22-18(26-17)14-7-10-23(11-8-14)27(24,25)16-2-1-9-20-12-16/h1-6,9,12,14H,7-8,10-11H2 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VHXJZHYTNYBTBX-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCC1C2=NN=C(O2)C3=CC=C(C=C3)F)S(=O)(=O)C4=CN=CC=C4 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H17FN4O3S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
388.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-(4-Fluorophenyl)-5-(1-(pyridin-3-ylsulfonyl)piperidin-4-yl)-1,3,4-oxadiazole | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

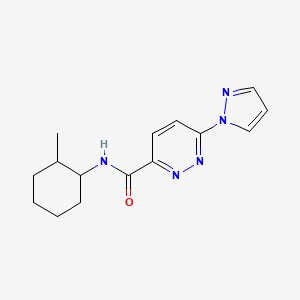
![methyl 5-[1-(2-chlorophenyl)-3-(ethoxycarbonyl)-1H-pyrazol-4-yl]-3-(2,6-dichlorophenyl)-1,2-oxazole-4-carboxylate](/img/structure/B2451877.png)
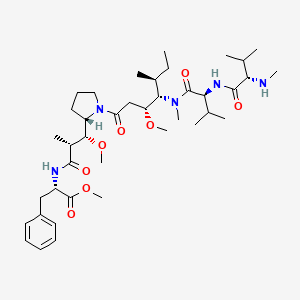
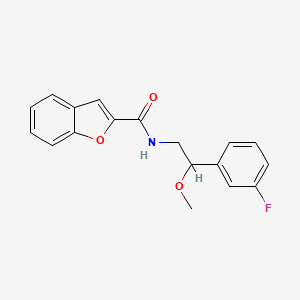
![Methyl 3-(5-nitrobenzo[b]thiophene-2-carboxamido)benzo[b]thiophene-2-carboxylate](/img/structure/B2451881.png)
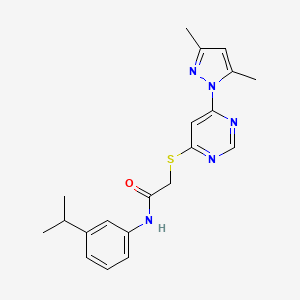
![2-Chloro-N-(4-fluoro-2-methylphenyl)-N-[(2-propan-2-ylpyrazol-3-yl)methyl]acetamide](/img/structure/B2451885.png)
![N-(2-(6-(ethylthio)-4-(isobutylamino)-1H-pyrazolo[3,4-d]pyrimidin-1-yl)ethyl)-2-(naphthalen-1-yl)acetamide](/img/structure/B2451886.png)
